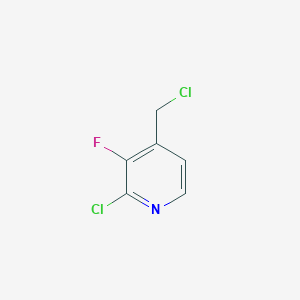
2-Chloro-4-(chloromethyl)-3-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(chloromethyl)-3-fluoropyridine is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 3-fluoropyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2-Chloro-4-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with simplified alkyl groups.
科学研究应用
2-Chloro-4-(chloromethyl)-3-fluoropyridine finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds for research in drug discovery and development.
Medicine: Serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-4-(chloromethyl)-3-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms on the pyridine ring enhances its electrophilic character, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
相似化合物的比较
- 2-Chloro-3-fluoropyridine
- 4-Chloromethyl-3-fluoropyridine
- 2-Chloro-4-methyl-3-fluoropyridine
Comparison: 2-Chloro-4-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions
生物活性
2-Chloro-4-(chloromethyl)-3-fluoropyridine is a heterocyclic compound belonging to the pyridine family, characterized by its unique combination of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its molecular formula is C6H5Cl2FN, and it is synthesized through chlorination and fluorination processes.
Chemical Structure and Properties
The structure of this compound includes:
- A pyridine ring
- A chloromethyl group
- A fluorine atom
These substituents enhance the compound's reactivity, making it suitable for various biological applications.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential in:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for drug design targeting diseases such as cancer and infectious diseases. The presence of halogens enhances its ability to form covalent bonds with target proteins, altering their function.
- Receptor Modulation : It acts as a modulator for various receptors, impacting signaling pathways that are vital for cellular functions.
The mechanism of action typically involves the formation of covalent bonds with proteins or enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : By binding to the active site of enzymes, it can prevent substrate access, thereby inhibiting their function.
- Alteration of Receptor Activity : By interacting with receptors, it can modulate their activity, influencing downstream signaling pathways.
Case Studies and Research Findings
Research has indicated that this compound interacts with various molecular targets. Notable findings include:
-
Enzyme Inhibition Studies :
- A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways. For example, it showed significant inhibition against certain kinases, which are critical in cancer progression.
- Table 1 summarizes the inhibitory effects observed in vitro.
-
Receptor Modulation :
- The compound was evaluated for its ability to modulate receptor activity associated with neurotransmission. It exhibited promising results in altering receptor responses in neuronal models.
- Table 2 provides data on receptor binding affinities.
Applications
The unique properties of this compound make it a valuable candidate for:
- Drug Development : Its ability to selectively inhibit enzymes and modulate receptors positions it as a potential therapeutic agent for various diseases.
- Synthetic Chemistry : It serves as an intermediate in the synthesis of other biologically active compounds.
属性
分子式 |
C6H4Cl2FN |
|---|---|
分子量 |
180.00 g/mol |
IUPAC 名称 |
2-chloro-4-(chloromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-4-1-2-10-6(8)5(4)9/h1-2H,3H2 |
InChI 键 |
NUSUOUOCHJWPJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1CCl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















